

Application Notes and Protocols for PF-06835919 Administration in Rats

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the dosage and administration of **PF-06835919** in rat models of metabolic disorders. The protocols are compiled from preclinical studies to ensure accurate and reproducible experimental outcomes.

Mechanism of Action

PF-06835919 is a potent and selective inhibitor of ketohexokinase (KHK), the first enzyme in fructose metabolism. By blocking KHK, **PF-06835919** prevents the conversion of fructose to fructose-1-phosphate, thereby mitigating the downstream metabolic consequences of excessive fructose consumption, such as de novo lipogenesis, insulin resistance, and hepatic steatosis.

Data Presentation

Table 1: Oral Dosage and Administration of PF-06835919 in Rats



Parameter	High-Fructose Diet Model	Western Diet Model
Dosage	10 or 30 mg/kg	20 or 60 mg/kg
Administration Route	Oral gavage	Oral gavage
Frequency	Twice per day[1]	Once per day[1]
Reported Effects	Reduced epididymal adipose tissue weight, fasting plasma insulin, hepatic and plasma triglycerides; increased urinary fructose.[1]	Decreased plasma apolipoprotein C3 (ApoC3); increased plasma adiponectin. [1]

Table 2: Intravenous Pharmacokinetic Parameters of PF-

06835919 in Rats

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Parameter	Value	Unit
Clearance	0.4 - 1.3	mL/min/kg[2][3][4]
Volume of Distribution	0.17 - 0.38	L/kg[2][3][4]
Unbound Liver-to-Plasma Ratio (Kpuu)	~4 (in vitro), 2.5 (in vivo)	-[2][3][4]

Experimental Protocols

Protocol 1: Induction of Metabolic Syndrome with a High-Fructose Diet

This protocol describes the induction of metabolic syndrome in rats, creating a suitable model for evaluating the efficacy of **PF-06835919**.

Materials:

- Male Sprague Dawley or Wistar rats
- Standard chow



- Fructose
- Drinking water

Procedure:

- Acclimatize rats for at least one week with free access to standard chow and water.
- Prepare a high-fructose diet by providing fructose as 30% of the total caloric intake in the diet or as a 10-20% solution in the drinking water.[5]
- Maintain rats on the high-fructose diet for a period of 4 to 8 weeks to induce metabolic syndrome, characterized by hyperinsulinemia, hypertriglyceridemia, and hepatic steatosis.[5]
 [6]
- · Monitor physiological and metabolic parameters regularly.

Protocol 2: Induction of Non-Alcoholic Fatty Liver Disease (NAFLD) with a Western Diet

This protocol outlines the methodology for inducing NAFLD in rats to test the therapeutic effects of **PF-06835919**.

Materials:

- Male Wistar rats
- Western-style diet (high in fat and refined carbohydrates)

Procedure:

- Acclimatize rats for a minimum of one week with ad libitum access to standard chow and water.
- Provide a Western diet, which is high in fat (approximately 40-60% of total calories) and may be supplemented with cholesterol and fructose.



- Continue the Western diet for a sufficient duration to induce NAFLD, which may range from several weeks to months depending on the specific diet composition.
- Assess the development of NAFLD through histological analysis of liver tissue and measurement of relevant plasma biomarkers.

Protocol 3: Preparation and Administration of PF-06835919

This protocol details the preparation and administration of **PF-06835919** to rats for experimental studies.

Materials:

- PF-06835919 powder
- Vehicle for suspension (e.g., 0.5% methylcellulose in water)
- Vehicle for solution (e.g., DMSO and saline)
- Oral gavage needles
- Syringes

Oral Administration (Gavage):

- Prepare a suspension of PF-06835919 in a suitable vehicle, such as 0.5% methylcellulose.
 The concentration should be calculated based on the desired dosage and the average weight of the rats.
- Ensure the suspension is homogenous by vortexing or stirring prior to each administration.
- Administer the suspension to rats via oral gavage using an appropriate gauge gavage needle. The volume should not exceed recommended limits (typically 5-10 mL/kg for rats).

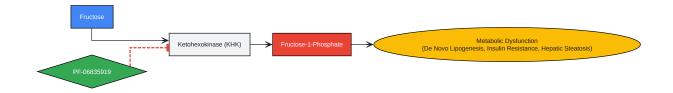
Intravenous Administration:



- For intravenous administration, dissolve **PF-06835919** in a vehicle such as a mixture of DMSO and saline (e.g., 2:8 v/v).[7] The final concentration should be suitable for injection and non-toxic.
- Administer the solution via the tail vein. The maximum volume for a bolus injection is typically 5 ml/kg.[8]

Visualizations

Signaling Pathway of Fructose Metabolism and KHK Inhibition

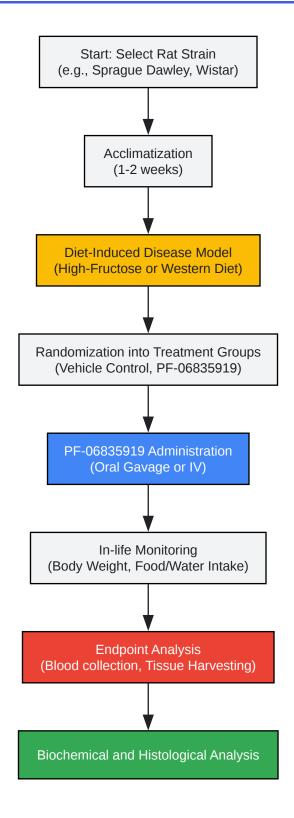


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Caption: Inhibition of KHK by PF-06835919 blocks fructose metabolism.

Experimental Workflow for Evaluating PF-06835919 in a Rat Model





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Caption: Workflow for preclinical evaluation of **PF-06835919** in rats.



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